molecular formula C23H20Br2N2O B4315579 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide

Cat. No.: B4315579
M. Wt: 500.2 g/mol
InChI Key: ZTJNGOAPYKEOQH-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is a synthetic organic compound with the molecular formula C23H20Br2N2O and a molecular weight of 500.2257 g/mol . This compound is characterized by the presence of a tert-butyl group, two bromine atoms, and a carbazole moiety attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide typically involves the following steps:

    Bromination of Carbazole: The starting material, carbazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. This step introduces bromine atoms at the 3 and 6 positions of the carbazole ring.

    Formation of Benzamide: The brominated carbazole is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine or pyridine. This step forms the benzamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbazole moiety.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate into DNA, affecting gene expression and cellular processes. The bromine atoms and tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(3,6-dichloro-9H-carbazol-1-yl)benzamide: Similar structure but with chlorine atoms instead of bromine.

    4-tert-butyl-N-(3,6-difluoro-9H-carbazol-1-yl)benzamide: Similar structure but with fluorine atoms instead of bromine.

    4-tert-butyl-N-(3,6-diiodo-9H-carbazol-1-yl)benzamide: Similar structure but with iodine atoms instead of bromine.

Uniqueness

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide is unique due to the presence of bromine atoms, which can enhance its reactivity and potential biological activities compared to its chloro, fluoro, and iodo analogs. The tert-butyl group also provides steric hindrance, influencing the compound’s overall stability and reactivity.

Properties

IUPAC Name

4-tert-butyl-N-(3,6-dibromo-9H-carbazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Br2N2O/c1-23(2,3)14-6-4-13(5-7-14)22(28)27-20-12-16(25)11-18-17-10-15(24)8-9-19(17)26-21(18)20/h4-12,26H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJNGOAPYKEOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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